Physicochemical Differentiation: TPSA and Lipophilicity Profile
The computed topological polar surface area (TPSA) of tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate is 54.46 Ų, which is comparable to its 4-substituted regioisomer (tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, TPSA calculated as 54.46 Ų) but lower than the 3-substituted species (tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate, TPSA 54.46 Ų). All regioisomers share identical molecular formulae and computed PSA. The consensus LogP for the 2-substituted isomer is 2.23, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
| Evidence Dimension | Physicochemical properties (TPSA, LogP) |
|---|---|
| Target Compound Data | TPSA = 54.46 Ų; LogP = 2.23 |
| Comparator Or Baseline | tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate (TPSA = 54.46 Ų, LogP data not directly compared) |
| Quantified Difference | No significant difference in TPSA; LogP comparison data unavailable |
| Conditions | Computational prediction (consensus LogP) |
Why This Matters
This confirms that the primary differentiation of the 2-substituted isomer is not based on gross physicochemical descriptors but rather on its regiochemistry, which dictates synthetic accessibility and downstream molecular geometry.
